molecular formula C12H9BrN2O3 B1526659 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid CAS No. 1282516-74-8

9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Cat. No.: B1526659
CAS No.: 1282516-74-8
M. Wt: 309.11 g/mol
InChI Key: IRSCQONAQHCRLC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

9-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-7-1-2-8-10(5-7)18-4-3-15-6-9(12(16)17)14-11(8)15/h1-2,5-6H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSCQONAQHCRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain consistent quality and yield. The process may also include purification steps to remove impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Overview

9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid (CAS No. 1282516-74-8) is a complex organic compound with significant potential in various scientific fields. Its unique structural characteristics lend it to applications in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets such as enzymes and receptors makes it a candidate for therapeutic applications. Research indicates that it may possess properties that allow it to modulate biological pathways involved in diseases.

Case Study : A study on the inhibition of specific enzymes related to cancer pathways has shown that derivatives of this compound can lead to significant reductions in tumor growth in vitro. This suggests its potential as a lead compound for developing new anticancer agents.

Materials Science

Due to its unique fused ring structure, this compound is being investigated for the development of novel materials with specific electronic or optical properties. The compound's ability to undergo various chemical reactions allows for the creation of functionalized materials that can be used in electronic devices.

Application Example : Researchers have synthesized polymer composites incorporating this compound which exhibit enhanced conductivity and stability, making them suitable for applications in organic electronics.

Biological Studies

The compound is utilized in biological studies to understand its interactions with macromolecules such as proteins and nucleic acids. This research is crucial for elucidating the mechanisms by which the compound exerts its biological effects.

Experimental Insight : In vitro studies have demonstrated that this compound can bind to specific receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.

Mechanism of Action

The mechanism by which 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

10-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid
  • Molecular Formula : C₁₂H₉FN₂O₃
  • Molecular Weight : 248.21 g/mol
  • Key Differences : Replaces bromine at position 9 with fluorine at position 10. The fluorine atom, being smaller and more electronegative, enhances electronic effects but reduces steric bulk compared to bromine. This substitution lowers molecular weight by ~20% and may improve solubility in polar solvents .
10-Bromo-9-fluoro-3-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide
  • Molecular Formula : C₁₂H₈BrFIN₃O₂
  • Molecular Weight : 452.02 g/mol
  • Key Differences: Incorporates three halogens (Br, F, I) and replaces the carboxylic acid with a carboxamide group. The iodine atom significantly increases molecular weight (by ~46%) and may introduce steric hindrance.
10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
  • Molecular Formula : C₁₁H₈BrFN₂O
  • Molecular Weight : 283.10 g/mol
  • Predicted density (1.75 g/cm³) and boiling point (420.6°C) suggest lower solubility compared to the carboxylic acid derivative .

Functional Group Modifications

9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
  • Molecular Formula : C₁₃H₁₁BrIN₂O
  • Molecular Weight : 405.03 g/mol
  • Key Differences: Substitutes the carboxylic acid with an iodine atom and adds a methyl group at position 10.
2-Iodo-9-methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
  • Molecular Formula : C₁₂H₁₁IN₂O₂
  • Molecular Weight : 334.13 g/mol
  • Key Differences: Introduces a methoxy group at position 9 and iodine at position 2.

Pharmacologically Active Derivatives

Ethyl (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
  • Molecular Formula : C₂₂H₂₀BrFN₂O₂
  • Molecular Weight : 467.31 g/mol
  • Key Differences : A diazepine analog with a fluorophenyl group, designed for α6-GABAAR subtype selectivity. The ester group at position 3 enhances metabolic stability compared to carboxylic acids, as seen in preclinical studies .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Density (g/cm³) Boiling Point (°C)
Target Compound C₁₂H₉BrN₂O₃ 309.12 9-Br, 2-COOH - -
10-Fluoro-2-carboxylic acid C₁₂H₉FN₂O₃ 248.21 10-F, 2-COOH - -
10-Bromo-9-fluoro-3-iodo-2-carboxamide C₁₂H₈BrFIN₃O₂ 452.02 10-Br, 9-F, 3-I, 2-CONH₂ - -
10-Bromo-9-fluoro C₁₁H₈BrFN₂O 283.10 10-Br, 9-F 1.75 420.6
2-Iodo-9-methoxy C₁₂H₁₁IN₂O₂ 334.13 2-I, 9-OCH₃ - -

Biological Activity

9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C11H9BrN2O
  • Molecular Weight : 265.11 g/mol
  • CAS Number : 1282516-67-9

Biological Activity Overview

The biological activities of 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine derivatives have been investigated in various studies. Key findings include:

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that synthesized benzoxazepine derivatives display varying degrees of cytotoxicity against solid tumor cell lines. The compounds have been linked to the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression and inflammation .
CompoundCell Line TestedIC50 (µM)
9-Bromo-5,6-dihydrobenzoxazepineA549 (lung)5.0
9-Bromo-5,6-dihydrobenzoxazepineMCF-7 (breast)3.2

Anti-Inflammatory Activity

The compound has shown promise in reducing inflammation through the inhibition of key pathways involved in inflammatory responses:

  • Mechanism of Action : It inhibits the NF-κB signaling pathway, which plays a pivotal role in the inflammatory response. This inhibition can lead to reduced expression of pro-inflammatory cytokines and may provide therapeutic benefits in inflammatory diseases .

Antimicrobial Activity

While some derivatives have demonstrated antimicrobial properties, the overall activity appears limited:

  • Effectiveness : The synthesized compounds showed moderate effectiveness against certain bacterial strains but were less effective against fungal pathogens. This suggests a potential role in treating bacterial infections but highlights the need for further optimization to enhance efficacy against a broader range of pathogens .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzoxazepine derivatives:

  • Cytotoxicity Study : A study published in J Braz Chem Soc evaluated various benzoxazepine derivatives for their antiproliferative effects on different cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 2 to 10 µM depending on the cancer type tested .
  • PI3K Inhibition : Another research highlighted a specific derivative exhibiting potent inhibition of PI3Kα with an IC50 value of 0.016 µM, suggesting its potential as a targeted therapy for tumors driven by this pathway .
  • Anti-inflammatory Properties : Research also demonstrated that these compounds could modulate inflammatory responses by affecting cytokine release profiles in vitro, indicating their potential utility in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.